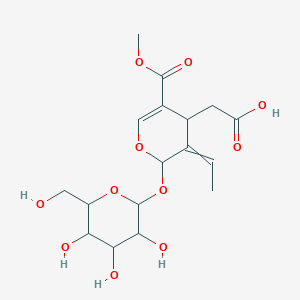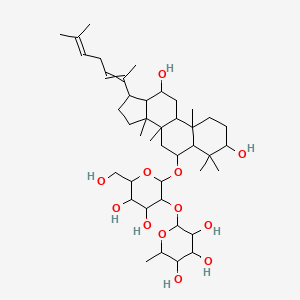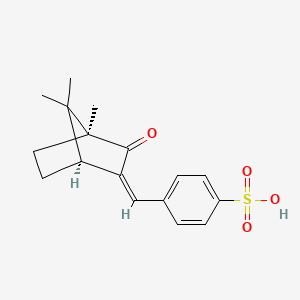
ELENOLIC ACID 2-O-GLUCOSIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elenolic acid 2-O-glucoside is a secoiridoid glucoside derived from the olive tree (Olea europaea). This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is a key component in olive leaf extract and contributes to the health benefits associated with olive oil and other olive-derived products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Elenolic acid 2-O-glucoside can be synthesized through the hydrolysis of oleuropein, another secoiridoid glucoside found in olives. The hydrolysis process involves the use of enzymes such as β-glucosidase, which cleaves the glycosidic bond in oleuropein to produce elenolic acid and glucose .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of olive leaves followed by purification processes. The leaves are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using water or ethanol. The extract is concentrated and purified using techniques such as column chromatography to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Elenolic acid 2-O-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form elenolic acid.
Hydrolysis: The glycosidic bond can be hydrolyzed to release elenolic acid and glucose.
Esterification: It can form esters with alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Hydrolysis: Enzymatic hydrolysis using β-glucosidase or acid hydrolysis using dilute hydrochloric acid (HCl).
Esterification: Catalyzed by acids such as sulfuric acid (H2SO4) or using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Major Products Formed:
Oxidation: Elenolic acid.
Hydrolysis: Elenolic acid and glucose.
Esterification: Various esters depending on the alcohol used
Aplicaciones Científicas De Investigación
Elenolic acid 2-O-glucoside has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial activities. .
Mecanismo De Acción
Elenolic acid 2-O-glucoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antioxidant: It scavenges free radicals and upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Antimicrobial: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi
Comparación Con Compuestos Similares
Elenolic acid 2-O-glucoside is unique among secoiridoid glucosides due to its specific structure and biological activities. Similar compounds include:
Oleuropein: Another secoiridoid glucoside found in olives, known for its potent antioxidant and anti-inflammatory properties.
Hydroxytyrosol: A phenolic compound derived from oleuropein, with strong antioxidant activity.
Ligstroside: A secoiridoid glucoside similar to oleuropein, found in olive oil and leaves
This compound stands out due to its specific combination of glucose and elenolic acid, which contributes to its unique biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCVKBFEPYGZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5Z)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide](/img/structure/B8262740.png)



![[6-[[2-(Benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B8262758.png)





![[14-[5-Hydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate](/img/structure/B8262807.png)

![(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl) methylamino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid tert-butyl ester](/img/structure/B8262829.png)
![5-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B8262839.png)
